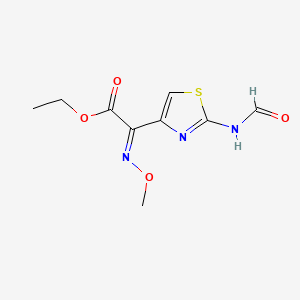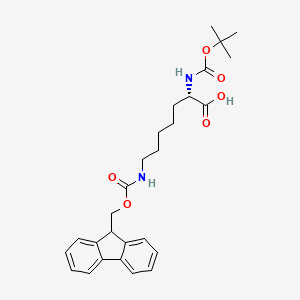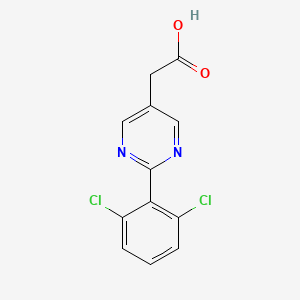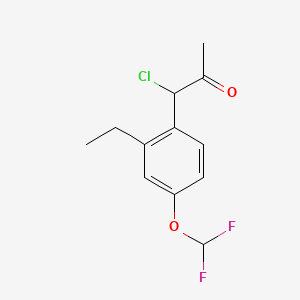
3-(Aminomethyl)-5-bromoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-5-bromoaniline is an organic compound with the molecular formula C7H9BrN2 It features a bromine atom and an aminomethyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-bromoaniline typically involves the bromination of aniline derivatives followed by the introduction of the aminomethyl group. One common method involves the bromination of 3-methyl aniline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 3-bromo-5-methyl aniline is then subjected to a Mannich reaction with formaldehyde and ammonia to introduce the aminomethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .
化学反応の分析
Types of Reactions: 3-(Aminomethyl)-5-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like thiols, amines, or alkoxides replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate in ethanol for thiol substitution.
Major Products:
Oxidation: Quinones or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Thiol, amine, or alkoxy derivatives.
科学的研究の応用
3-(Aminomethyl)-5-bromoaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.
作用機序
The mechanism of action of 3-(Aminomethyl)-5-bromoaniline depends on its application. In biological systems, it may interact with enzymes or receptors through its aminomethyl and bromine groups, influencing biochemical pathways. For example, it can act as an inhibitor or activator of specific enzymes by binding to their active sites, thereby modulating their activity .
類似化合物との比較
3-(Aminomethyl)-5-chloroaniline: Similar structure but with a chlorine atom instead of bromine.
3-(Aminomethyl)-5-fluoroaniline: Contains a fluorine atom instead of bromine.
3-(Aminomethyl)-5-iodoaniline: Features an iodine atom in place of bromine.
Uniqueness: 3-(Aminomethyl)-5-bromoaniline is unique due to the specific reactivity imparted by the bromine atom, which can participate in various substitution reactions more readily compared to chlorine or fluorine derivatives. This makes it particularly useful in synthetic organic chemistry for introducing diverse functional groups .
特性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC名 |
3-(aminomethyl)-5-bromoaniline |
InChI |
InChI=1S/C7H9BrN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 |
InChIキー |
XNMXDYJDFWSWIR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N)Br)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(2-Amino-2-methylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14033916.png)


![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)




